Lipophilicity Differential I: Unsubstituted Thiazole (CAS 51625-76-4) vs. 2-Methyl Analog (CAS 51625-77-5)
The target compound exhibits a calculated LogP of 1.98, which is 0.31 log units lower than the 2-methyl analog (LogP 2.29) . This difference translates to an approximately 2-fold lower octanol-water partition coefficient, indicating superior aqueous solubility for the unsubstituted thiazole derivative.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.98 |
| Comparator Or Baseline | 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone (CAS 51625-77-5), LogP = 2.29 |
| Quantified Difference | ΔLogP = -0.31 |
| Conditions | In silico calculation via ChemSrc database (method unspecified) |
Why This Matters
A lower LogP suggests better aqueous solubility and potentially improved oral bioavailability, making this compound a preferred starting point for lead optimization programs requiring balanced hydrophilicity.
